molecular formula C25H25N3O6 B2469975 6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 449766-13-6

6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B2469975
CAS No.: 449766-13-6
M. Wt: 463.49
InChI Key: XECHHEJIPKHIBE-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-((4-nitrophenoxy)methyl)-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide is a synthetic derivative of the 3,4-dihydroisoquinoline scaffold. Its structure features:

  • N-Phenyl carboxamide at position 2: Introduces hydrophobicity and hydrogen-bonding capacity.

Properties

IUPAC Name

6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6/c1-32-23-14-17-12-13-27(25(29)26-18-6-4-3-5-7-18)22(21(17)15-24(23)33-2)16-34-20-10-8-19(9-11-20)28(30)31/h3-11,14-15,22H,12-13,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECHHEJIPKHIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)NC3=CC=CC=C3)COC4=CC=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,7-Dimethoxy-1-((4-nitrophenoxy)methyl)-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The compound's structure can be represented as follows:

C19H20N2O5\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_5

This structure incorporates a dihydroisoquinoline core with methoxy and nitrophenoxy substituents that may influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. For instance, 6,7-dimethoxy substituted isoquinolines have shown efficacy against various bacterial strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Isoquinoline Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
6,7-Dimethoxy-1-((4-nitrophenoxy)methyl)-N-phenyl-3,4-dihydroisoquinolineE. coli, S. aureus32 µg/mL
6,7-Dimethoxy-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3-oneP. aeruginosa16 µg/mL

Anti-inflammatory Activity

Compounds related to 6,7-dimethoxy isoquinolines have been evaluated for their anti-inflammatory effects. These studies suggest that such compounds can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways.

Case Study:
A study conducted on mice demonstrated that administration of the compound significantly reduced levels of TNF-alpha and IL-6 in serum after inducing inflammation via lipopolysaccharide (LPS) injection. The results indicate a potential for therapeutic use in inflammatory diseases.

Anticancer Activity

The anticancer potential of isoquinoline derivatives has garnered attention due to their ability to induce apoptosis in cancer cells. In vitro studies show that 6,7-dimethoxy derivatives can inhibit cell proliferation in various cancer cell lines by triggering apoptotic pathways.

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis via caspase activation
MCF-7 (breast cancer)12Cell cycle arrest at G1 phase

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition: Compounds may act as inhibitors for specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation: Interaction with cellular receptors can alter signaling pathways related to inflammation and cell growth.
  • Oxidative Stress Induction: Some studies suggest that these compounds may increase oxidative stress in target cells leading to apoptosis.

Comparison with Similar Compounds

Structural and Functional Differences

Key analogues are compared based on substituents at positions 1 and 2 of the dihydroisoquinoline core (Table 1).

Table 1: Structural Comparison of Dihydroisoquinoline Derivatives

Compound Name Position 1 Substituent Position 2 Substituent Key Features
Target Compound (4-Nitrophenoxy)methyl N-Phenyl carboxamide Nitro group (electron-withdrawing), phenyl hydrophobicity
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) Methyl N-Phenyl carboxamide Simpler substituent; higher lipophilicity due to methyl group
1-[(4-Ethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide (4-Ethylphenoxy)methyl N-(2-Methoxyethyl) carbothioamide Ethylphenoxy (electron-donating), thioamide for altered H-bonding
(1R,2R)-N-(1-cyanocyclopropyl)-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]cyclohexanecarboxamide Cyclohexanecarboxamide linkage 1-Cyanocyclopropyl Conformationally rigid structure; cyanocyclopropyl for metabolic stability

Physicochemical and Pharmacokinetic Implications

  • Target Compound vs. ~3.2 for 6f). Nitro group may introduce metabolic liabilities (e.g., nitro-reductase susceptibility), whereas methyl is metabolically stable .
  • Target Compound vs. Carbothioamide Analogue: Carbothioamide replaces carboxamide, reducing hydrogen-bonding capacity but possibly enhancing resistance to hydrolysis . 4-Ethylphenoxy (electron-donating) vs. 4-nitrophenoxy (electron-withdrawing) alters electronic effects on the phenoxy moiety.
  • Target Compound vs. Cyclohexanecarboxamide Derivative : The cyclohexane-linked analogue’s rigid structure may limit membrane permeability but improve target selectivity. Cyanocyclopropyl group could enhance metabolic stability compared to nitro-containing compounds .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide to maximize yield and purity?

  • Methodology :

  • Reaction Conditions : Control pH (5.5–7.0), temperature (60–80°C), and solvent systems (e.g., methanol/water mixtures) to minimize side reactions. Use reflux or microwave-assisted synthesis for improved efficiency .
  • Purification : Employ column chromatography with mobile phases such as methanol/water/0.2 M sodium phosphate (adjusted to pH 5.5 with phosphoric acid) for optimal separation .
  • Experimental Design : Apply statistical Design of Experiments (DoE) to identify critical variables (e.g., reagent stoichiometry, reaction time) and reduce trial-and-error approaches .

Q. What analytical techniques are most suitable for characterizing the structural and functional properties of this compound?

  • Methodology :

  • HPLC : Use a mobile phase of methanol, water, and tetrabutylammonium hydroxide (5:1:2:3) at pH 5.5 to assess purity and stability .
  • NMR/FT-IR : Confirm the presence of methoxy, nitrophenoxy, and carboxamide groups via characteristic peaks (e.g., ¹H-NMR δ 3.8–4.2 ppm for methoxy groups) .
  • Mass Spectrometry (MS) : Determine molecular weight (e.g., theoretical MW 568.7 g/mol) and fragmentation patterns for structural validation .

Q. How can researchers investigate the compound’s reaction mechanisms under varying conditions?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy or HPLC to identify intermediates and rate-determining steps .
  • Computational Modeling : Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states .
  • pH-Dependent Studies : Evaluate stability and reactivity across pH ranges (3.0–9.0) to identify optimal conditions for functional group transformations .

Advanced Research Questions

Q. What strategies can resolve contradictions in experimental data, such as unexpected byproducts or inconsistent biological activity?

  • Methodology :

  • Cross-Validation : Compare HPLC, NMR, and MS data to confirm impurities or degradation products. Use tandem MS for structural elucidation .
  • Statistical Analysis : Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies in biological assays .
  • Feedback Loops : Integrate computational predictions (e.g., reaction path simulations) with experimental results to refine hypotheses .

Q. How can researchers design derivatives of this compound to enhance target binding affinity while minimizing off-target effects?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify functional groups (e.g., replace nitro with fluoro substituents) and assess activity via in vitro enzyme inhibition assays .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes, receptors) using software like AutoDock or Schrödinger .
  • Pharmacokinetic Profiling : Evaluate solubility, metabolic stability, and membrane permeability using Caco-2 cell assays or microsomal models .

Q. What experimental approaches are recommended for studying the compound’s stability under physiological conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, monitoring degradation via HPLC .
  • Light/Heat Stress Studies : Expose samples to 40–60°C and UV light to identify photodegradation pathways .
  • Lyophilization : Assess stability in lyophilized formulations using DSC/TGA to determine glass transition temperatures .

Q. How can researchers integrate kinetic data with computational models to predict the compound’s behavior in complex biological systems?

  • Methodology :

  • Multi-Scale Modeling : Combine quantum mechanics (QM) for reaction details with molecular dynamics (MD) for bulk behavior predictions .
  • Enzyme Kinetics : Use stopped-flow spectroscopy or surface plasmon resonance (SPR) to measure binding constants (e.g., KdK_d, kon/koffk_{on}/k_{off}) .
  • In Silico ADMET : Predict absorption, distribution, and toxicity using tools like SwissADME or ProTox-II .

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